1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a bicyclic purine core fused with an imidazole ring. The structure features:
- 1,7-Dimethyl groups: These substituents enhance metabolic stability and influence steric interactions with biological targets .
This compound is hypothesized to target adenosine or serotonin receptors, as structural analogs in the imidazo-purine class exhibit affinity for these pathways . Its design aims to balance selectivity and bioavailability, leveraging the 4-phenoxyphenyl group for enhanced receptor interaction compared to simpler aryl substituents .
Properties
IUPAC Name |
4,7-dimethyl-6-[3-(4-phenoxyanilino)propyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-16-15-30-20-21(28(2)24(32)27-22(20)31)26-23(30)29(16)14-6-13-25-17-9-11-19(12-10-17)33-18-7-4-3-5-8-18/h3-5,7-12,15,25H,6,13-14H2,1-2H3,(H,27,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLRYDJWZNQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound recognized for its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structure features a dimethyl group at the 1 and 7 positions and a phenoxyphenyl amino propyl side chain at the 8 position, contributing to its pharmacological profile.
- Molecular Formula : C21H24N4O2
- Molecular Weight : 364.44 g/mol
Research indicates that this compound may interact with serotonin receptors, specifically the 5-HT1A receptor, which is associated with mood regulation. In animal models, it has demonstrated antidepressant-like effects without significant anticholinergic side effects. However, detailed studies on its exact mechanism of action remain limited, necessitating further investigation into its pharmacodynamics and pharmacokinetics.
Biological Activity
The biological activity of this compound can be categorized primarily into its antidepressant properties :
Antidepressant Effects
- Animal Studies : Preliminary studies suggest that this compound exhibits significant antidepressant activity in various animal models. The activation of serotonin receptors appears to be a key mechanism through which these effects are mediated.
Comparative Analysis with Related Compounds
The following table summarizes related compounds and their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3-Dimethyl-7-(3-(n-methylanilino)propyl)purine-2,6-dione | Structure | Exhibits different receptor selectivity |
| AZ-853 | Structure | Stronger agonistic action at serotonin receptors |
| AZ-861 | Structure | Varied functional and pharmacokinetic properties |
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related research provide context:
- Serotonin Receptor Interaction : Similar imidazopurine derivatives have shown promising interactions with serotonin receptors. This suggests that further exploration of this compound's receptor binding affinity could yield valuable insights into its therapeutic potential.
- Antimycobacterial Activity : Another class of purine derivatives has been documented to possess strong antimycobacterial activity against Mycobacterium tuberculosis (Mtb), indicating that structural modifications in purines can lead to diverse biological activities .
Future Directions
The potential for developing new antidepressant therapies based on the structure of this compound is significant. Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in human subjects.
- Structural Modifications : Exploring structural modifications to enhance therapeutic efficacy or reduce side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, biological activities, and physicochemical properties of the target compound with structurally related analogs.
Key Structural and Functional Insights:
Substituent Flexibility: Propyl linkers (e.g., 3-aminopropyl in the target compound) improve conformational adaptability for receptor binding compared to rigid phenethyl groups . Morpholine or hydroxyethyl substituents reduce lipophilicity, favoring peripheral over CNS targets .
Receptor Selectivity: Phenoxyphenylamino groups (target compound) may enhance serotonin receptor affinity over adenosine receptors, as seen in analogs with bulky aryl substituents . 2-Phenylethyl analogs () show strong adenosine A₂A antagonism, suggesting the target compound’s phenoxy group could shift selectivity .
Physicochemical Properties: The target compound’s logP (~3.5) balances membrane permeability and solubility, whereas hydroxyethyl analogs (logP ~1.9) suffer from rapid renal clearance . Fluorinated derivatives () exhibit higher thermal stability (melting point 170°C vs. 160°C for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
